Acetyl bromide
Description
Significance in Organic Synthesis and Analytical Chemistry
The utility of acetyl bromide is deeply rooted in its capacity to introduce an acetyl group (CH₃CO-) into organic molecules, a process known as acetylation. This fundamental reaction is central to the synthesis of numerous valuable compounds.
In organic synthesis , this compound serves as a key reagent for:
Synthesis of Acetates and Amides: It reacts readily with alcohols to form acetate (B1210297) esters and with amines to form acetamides. These functional groups are prevalent in pharmaceuticals, fragrances, and polymers. chemdad.comnbinno.comjustdial.com
Preparation of Ketones: Through reactions with Grignard reagents, this compound can be used to synthesize various ketones, important building blocks in organic chemistry. nbinno.com
Synthesis of Pharmaceuticals and Agrochemicals: this compound is an intermediate in the production of many active pharmaceutical ingredients (APIs) and agrochemicals, contributing to the development of medicines and crop protection agents. chemdad.comjustdial.comontosight.aicymitquimica.com
Preparation of Other Organic Compounds: Its reactivity extends to the synthesis of compounds like glycosyl bromides from sugars, and it plays a role in the preparation of complex molecules such as cinchona alkaloids and anti-HIV agents. chemdad.comsigmaaldrich.com
In analytical chemistry , this compound finds application in:
Lignin (B12514952) Quantification: The "this compound method" is a spectrophotometric technique used for the rapid determination of lignin content in plant tissues, particularly in agricultural and forestry research. Modifications to this method have been developed to adapt it for various plant types and sample sizes. chemdad.comsigmaaldrich.comusda.govnih.gov
Derivatization: It can be used to convert alcohols into their corresponding bromides, facilitating their identification and quantification in complex mixtures. justdial.com
Food Analysis: In the food industry, this compound aids in the analysis of food products by enabling the determination of certain constituents through acetylation reactions, thereby supporting quality control. justdial.com
Historical Perspectives on this compound Research
The development and application of this compound are intertwined with the broader advancement of organic chemistry, particularly the study of acyl halides. Early research focused on establishing efficient methods for its synthesis and understanding its reactivity.
One significant historical aspect is the development of analytical methods utilizing this compound, such as the lignin determination assay, which dates back to research aimed at rapid and sensitive quantification of plant cell wall components. usda.govnih.gov Furthermore, foundational research on the synthesis of acyl halides, including this compound, laid the groundwork for its widespread use. Methods involving the reaction of carboxylic acids or anhydrides with brominating agents like phosphorus tribromide or elemental bromine have been established and refined over time. chemdad.comgoogle.compatsnap.comhimedialabs.com Early publications, such as those by Burton and Degering in the Journal of the American Chemical Society in 1940, highlight ongoing investigations into its preparation and properties. acs.org The continued exploration of its synthetic pathways and applications underscores its enduring importance in chemical research.
Data Tables
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | CH₃COBr | ontosight.aicymitquimica.comsigmaaldrich.comnih.govnist.gov |
| Molecular Weight | 122.95 g/mol | ontosight.aisigmaaldrich.comnih.govnist.govnoaa.govpallavchemicals.com |
| Appearance | Colorless fuming liquid | chemdad.comontosight.aicymitquimica.comnih.govnoaa.govpallavchemicals.comchemicalbook.comnoaa.gov |
| Odor | Pungent, sharp, unpleasant | chemdad.comontosight.aicymitquimica.comnih.govchemicalbook.comnoaa.gov |
| Boiling Point | 74-77 °C (lit.) | ontosight.aisigmaaldrich.comnoaa.govpallavchemicals.comcrystlechemipharma.com |
| Melting Point | -96 °C (lit.) | sigmaaldrich.comnist.govpallavchemicals.com |
| Density | 1.663 g/mL at 25 °C (lit.) | ontosight.aisigmaaldrich.compallavchemicals.com |
| Solubility | Soluble in benzene, ether, methyl chloride; Reacts with water and alcohols | chemdad.comcymitquimica.comchemicalbook.com |
| Vapor Pressure | 92.2 mmHg at 25 °C | sigmaaldrich.com |
| Refractive Index | n²⁰/D 1.45 (lit.) | chemdad.comsigmaaldrich.com |
Table 2: Common Reactions of this compound
| Reaction Type | Reactants | Products | Notes | Source(s) |
| Acetylation of Alcohols | This compound + Alcohol (ROH) | Acetate Ester (CH₃COOR) + HBr | Forms acetate esters. | chemdad.comnbinno.com |
| Acetylation of Amines | This compound + Amine (RNH₂) | Acetamide (CH₃CONHR) + HBr | Forms acetamides. | chemdad.com |
| Hydrolysis | This compound + Water (H₂O) | Acetic Acid (CH₃COOH) + Hydrogen Bromide (HBr) | Reacts violently; produces corrosive and toxic fumes. | nih.govnist.govchemicalbook.com |
| Reaction with Grignard Reagent | This compound + Grignard Reagent (RMgX) | Ketone (CH₃COR) + MgBrX | Synthesis of ketones. | nbinno.com |
| Synthesis of Acyl Chlorides | This compound + Carboxylic Acid (RCOOH) | Acyl Chloride (RCOCl) + HBr + CH₃COOH | Preparation of other acyl chlorides. | nbinno.com |
| Preparation of Glycosyl Bromides | This compound + Free Sugars/Peracetates | Glycosyl Bromides | Used in carbohydrate chemistry. | chemdad.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetyl bromide | |
|---|---|---|
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InChI |
InChI=1S/C2H3BrO/c1-2(3)4/h1H3 | |
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InChI Key |
FXXACINHVKSMDR-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)Br | |
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Molecular Formula |
C2H3BrO, Array | |
| Record name | ACETYL BROMIDE | |
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DSSTOX Substance ID |
DTXSID5060140 | |
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Molecular Weight |
122.95 g/mol | |
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Physical Description |
Acetyl bromide appears as a colorless fuming liquid with a pungent odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Density 13.9 lb / gal., Clear fuming liquid with a pungent odor; [HSDB], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR. | |
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Boiling Point |
169 °F at 760 mmHg (USCG, 1999), 74 °C, 76 °C | |
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Flash Point |
110 °C (230 °F) - closed cup, 75 °C | |
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Solubility |
Violently decomposed by water or alcohol, Miscible with ether, chloroform, benzene, Soluble in ether, chloroform, benzene, Miscible with ether, benzene, chloroform; soluble in acetone, Solubility in water: reaction | |
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Density |
1.66 at 60.8 °F (USCG, 1999) - Denser than water; will sink, Density: 1.52 at 9 °C, Saturated liquid density: 103.599 lb/cu ft at 70 °F, Vapor specific gravity: 4.24; Saturated vapor density: 0.04488 lb/cu ft at 70 °F, Relative density (water = 1): 1.5 | |
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Vapor Density |
Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
122.0 [mmHg], 122 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13 | |
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Color/Form |
Fuming liquid, Colorless fuming liquid | |
CAS No. |
506-96-7, 74787-38-5 | |
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Melting Point |
-141.7 °F (USCG, 1999), -95.5 °C, -96 °C | |
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Synthesis and Preparative Methodologies for Acetyl Bromide
Classic Synthetic Routes to Acetyl Bromide
Historically, two primary approaches have dominated the preparation of this compound: those utilizing acetic acid with phosphorus-based reagents and those employing acetic anhydride (B1165640) with elemental bromine.
One of the foundational methods for synthesizing this compound involves the reaction of acetic acid with phosphorus tribromide (PBr₃). This reaction proceeds according to the following stoichiometry:
3 CH₃COOH + PBr₃ → 3 CH₃COBr + H₃PO₃ google.comwikipedia.orgpatsnap.com
In this process, phosphorus tribromide acts as the brominating agent, replacing the hydroxyl group of acetic acid with a bromine atom, and generating phosphorous acid as a byproduct.
Alternatively, this compound can be prepared by reacting acetic acid directly with bromine in the presence of red phosphorus prepchem.comiu.eduacs.org. Red phosphorus often serves as a precursor to phosphorus tribromide, which can be generated in situ under the reaction conditions masterorganicchemistry.com. This method, while effective, requires careful control to prevent over-bromination, which can lead to the formation of bromothis compound google.comacs.org.
Table 1: Illustrative Yields from Acetic Acid, Bromine, and Red Phosphorus Methods
| Method/Conditions | Bromine (g) | Phosphorus (g) | Acetic Acid (g) | Temperature (°C) | Time | % Yield |
| Acetic Acid + Bromine + Red Phosphorus (Exp. 1) | 80 | 10 | 60 | 85 | 2 hours (stood) | 12 |
| Acetic Acid + Bromine + Red Phosphorus (Exp. 2) | 100 | 10 | 60 | 95 | 1 hour (refluxed) | 8 |
| Reported (Red Phosphorus alone) | N/A | N/A | N/A | N/A | N/A | 47 |
| Reported (Red and Yellow Phosphorus mixture) | N/A | N/A | N/A | N/A | N/A | 63-65 |
Data adapted from iu.edu. Specific experimental details for "Exp. 1" and "Exp. 2*" are from the source.
Another classic synthetic route involves the reaction between acetic anhydride and elemental bromine google.compatsnap.comgoogle.com. This method typically requires elevated temperatures. Acetic anhydride is first heated, and then bromine is added gradually, often starting around 80°C and continuing the reaction between 95°C and 125°C. Following the addition of bromine, the mixture is usually refluxed for several hours google.compatsnap.com. This process is often followed by fractional distillation to isolate the this compound. However, this method is noted for its lower molar yield, typically around 45%, and a propensity to form bromothis compound as an undesirable byproduct if reaction conditions are not precisely controlled google.compatsnap.com.
Table 2: Typical Conditions for Acetic Anhydride and Bromine Method
| Method | Acetic Anhydride Amount (kg) | Bromine Amount (kg) | Initial Bromination Temp (°C) | Bromine Addition Temp (°C) | Bromine Addition Time | Reflux Time | Typical Yield | Purification Method |
| Acetic Anhydride + Bromine | 450-550 | 1000-1200 | 75-85 | 95-125 | ~2.5 h | 2.5-3.0 h | ~45% | Fractional Distillation (e.g., 74 °C cut) |
*Data compiled from google.com, google.com, and patsnap.com.
Modern Advancements in this compound Synthesis
More recent developments have focused on improving the efficiency and selectivity of this compound synthesis. One notable advancement involves the reaction of acetic acid, acetic anhydride, and phosphorus tribromide at controlled lower temperatures, specifically between 20-40°C google.com. This approach offers several advantages: it avoids the direct use of elemental bromine, thereby preventing excessive bromination and the formation of bromothis compound. Furthermore, the combination of acetic acid and acetic anhydride helps to consume water generated during the reaction, leading to a more complete reaction of the starting materials and an improved conversion rate of the product google.com.
General advancements in chemical manufacturing also contribute to improved this compound production. These include the adoption of automation and sophisticated process optimization techniques aimed at enhancing yields, minimizing waste, and reducing production costs justdial.com. Innovations in analytical methodologies also play a crucial role in ensuring high-purity this compound, meeting the stringent demands of industries such as pharmaceuticals and agrochemicals justdial.com.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. For methods involving acetic acid, bromine, and red phosphorus, the ratio of reactants and the precise control of temperature are paramount. For instance, it has been observed that while catalytic quantities of phosphorus favor the formation of acid bromides, larger molar amounts can promote alpha-bromination iu.edu.
Purification is a key step in obtaining high-purity this compound. Fractional distillation is the standard method, typically collecting fractions that boil within the range of 74-77°C wikipedia.orgprepchem.comgoogle.com. Careful control of distillation temperature and pressure is essential to separate this compound from unreacted starting materials and byproducts.
Chemical Reactivity and Reaction Mechanisms of Acetyl Bromide
Role as an Acetylating Agent: Fundamental Mechanisms
As an acetylating agent, acetyl bromide introduces an acetyl group (CH₃CO) into a substrate molecule. This transformation can proceed through two main mechanistic pathways: nucleophilic acyl substitution and electrophilic acetylation.
Nucleophilic acyl substitution is a characteristic reaction of acyl halides, including this compound. This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound molecule. masterorganicchemistry.com This initial attack breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral intermediate. oregonstate.eduuomustansiriyah.edu.iq
The key steps in this pathway are:
Nucleophilic Attack: A nucleophile (Nu:) attacks the partially positive carbonyl carbon of this compound.
Formation of Tetrahedral Intermediate: The pi electrons of the carbonyl double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. byjus.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the bromide ion (Br⁻), being a good leaving group, is expelled. oregonstate.edulibretexts.org
This mechanism is prevalent in reactions with a wide range of nucleophiles, such as alcohols, amines, and water, leading to the formation of esters, amides, and acetic acid, respectively. The reactivity of acyl halides in nucleophilic acyl substitution is the highest among carboxylic acid derivatives due to the excellent leaving group ability of the halide ion. oregonstate.edu
| Step | Description |
| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon of this compound. |
| 2. Tetrahedral Intermediate Formation | A tetrahedral intermediate with a negative charge on the oxygen is formed. |
| 3. Leaving Group Elimination | The intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion. |
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can participate in electrophilic acetylation reactions, most notably the Friedel-Crafts acylation of aromatic compounds. byjus.commasterorganicchemistry.com The Lewis acid coordinates to the bromine atom of this compound, which polarizes the carbon-bromine bond and facilitates the formation of a highly electrophilic species known as the acylium ion (CH₃CO⁺). masterorganicchemistry.comchemguide.co.uk
The mechanism proceeds as follows:
Formation of the Acylium Ion: this compound reacts with the Lewis acid catalyst to form a complex, which then dissociates to generate the acylium ion and a tetrahaloaluminate anion (e.g., AlCl₃Br⁻). byjus.com
Electrophilic Attack: The acylium ion, a potent electrophile, is attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation: A weak base, typically the tetrahaloaluminate anion, removes a proton from the carbon atom bearing the acetyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.comchemguide.co.uk
This pathway is fundamental for the synthesis of aryl ketones from arenes. organic-chemistry.orgorganic-chemistry.org
Specific Reaction Pathways Mediated by this compound
Building upon its fundamental reactivity, this compound is employed in several specific and synthetically valuable transformations.
The Nazarov cyclization is an electrocyclic reaction that converts divinyl ketones into cyclopentenones, typically under the influence of a Lewis acid or protic acid. wikipedia.orgorganic-chemistry.org While not always the primary reagent, acetyl halides can play a role in promoting or mediating these cyclizations. For instance, in some cases, the in situ generation of a more reactive acetyl iodide from acetyl chloride or bromide can be crucial for the reaction's success, highlighting the importance of the acetyl halide's reactivity in initiating the cyclization cascade. clockss.org The reaction involves the formation of a pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure. wikipedia.orgnih.gov
As detailed in the electrophilic acetylation mechanism, the reaction of this compound with arene systems is a classic example of Friedel-Crafts acylation. organic-chemistry.org This reaction is a cornerstone of organic synthesis for the preparation of aryl ketones. organic-chemistry.org Benzene and its derivatives react with this compound in the presence of a Lewis acid catalyst to introduce an acetyl group onto the aromatic ring. chemguide.co.uk4college.co.uk The resulting aryl ketones are versatile intermediates in the synthesis of more complex molecules. The reaction is generally highly regioselective, with the position of substitution on substituted benzenes being directed by the nature of the existing substituent.
| Reactant | Catalyst | Product |
| Benzene | AlCl₃ | Acetophenone |
| Toluene | AlCl₃ | 4-Methylacetophenone |
| Anisole | AlCl₃ | 4-Methoxyacetophenone |
This compound is a highly effective reagent for the derivatization of compounds containing hydroxyl (-OH) and phenolic groups. nih.gov This reaction, which proceeds via the nucleophilic acyl substitution mechanism, converts the hydroxyl groups into their corresponding acetate (B1210297) esters. libretexts.orgnih.gov This transformation is often employed for several purposes in chemical analysis and synthesis:
Protection of Hydroxyl Groups: The conversion of a reactive hydroxyl group into a less reactive acetate ester can protect it from undesired reactions during subsequent synthetic steps.
Analytical Derivatization: The introduction of an acetyl group can improve the chromatographic properties of analytes, for instance, by increasing their volatility for gas chromatography or enhancing their detectability. rsc.orgacs.org
The reaction is typically rapid and high-yielding due to the high reactivity of this compound.
Cleavage of Ether Bonds in Complex Biomolecules
This compound is a potent reagent for the cleavage of ether linkages, a characteristic that is particularly valuable in the structural analysis of complex biomolecules such as lignin (B12514952) and carbohydrates. The reactivity of this compound allows for the depolymerization of these macromolecules into smaller, more easily analyzable subunits.
In lignin chemistry, this compound is utilized in a well-established method for quantifying lignin content. Lignin is a complex polymer composed of phenylpropane units linked by various ether and carbon-carbon bonds. The most abundant of these is the β-O-4 aryl ether linkage. This compound cleaves these ether bonds, as well as other types of ether linkages found in lignin's structure, such as α-O-4 and β-O-4. rsc.orgrsc.orgresearchgate.netacs.org The reaction with lignin model compounds shows that benzylic (α-) hydroxyls are converted to bromides via their acetates, while primary alcohols are acetylated. researchgate.net The cleavage mechanism for β-O-4 linkages in acidic conditions, similar to those created by this compound, can proceed through benzyl (B1604629) cation and enol ether intermediates. rsc.orgrsc.org This process effectively dissolves the lignin polymer, allowing for its spectrophotometric quantification.
In carbohydrate chemistry, the glycosidic bond, which links monosaccharide units together to form polysaccharides, is fundamentally an ether bond. wikipedia.org this compound can be used to cleave these glycosidic linkages. The reaction typically involves the conversion of a protected sugar into a glycosyl bromide. nih.gov For instance, peracetylated sugars can be treated with this compound to generate the corresponding glycosyl bromide, which is a versatile intermediate for forming new glycosidic bonds. wikipedia.orgnih.gov The cleavage and formation of these bonds are central to oligosaccharide synthesis. The mechanism of cleavage at the anomeric center can be influenced by various factors, including the stereochemistry of the sugar and the reaction conditions. researchgate.netwiley-vch.de The reaction proceeds by breaking the C-O bond of the ether, with the bromide ion acting as a nucleophile.
The general mechanism for the acid-catalyzed cleavage of ethers involves the protonation of the ether oxygen, making it a better leaving group. libretexts.orgwikipedia.orgpressbooks.pub The bromide ion then attacks one of the adjacent carbon atoms. In the context of complex biomolecules, the regioselectivity of this attack depends on steric hindrance and the stability of potential carbocation intermediates. libretexts.orglibretexts.org For primary and secondary alkyl ethers, the reaction typically follows an SN2 mechanism, with the bromide attacking the less sterically hindered carbon. pressbooks.publibretexts.org For ethers with tertiary, benzylic, or allylic groups, an SN1 mechanism involving a stable carbocation intermediate is more likely. pressbooks.publibretexts.org
Mechanistic Investigations of Bromination Reactions
This compound serves not only as an acetylating agent but also as a source of bromine for various bromination reactions. The mechanism of these reactions depends on the substrate and the reaction conditions.
A key mechanistic pathway in bromination reactions involving carbonyl compounds is through the formation of an enol or enolate intermediate. colostate.edunih.gov For instance, in the α-bromination of ketones under acidic conditions, the carbonyl oxygen is first protonated by an acid catalyst. This enhances the acidity of the α-hydrogens, facilitating the formation of an enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking a bromine molecule (or another electrophilic bromine source). nih.gov In reactions with this compound, the reagent itself can promote the necessary acidic environment or provide the bromide nucleophile.
In the case of ether cleavage, the reaction can lead to brominated products. For example, the cleavage of optically active s-butyl methyl ether with this compound in the presence of a catalyst results in the cleavage of the s-butyl-oxygen bond. acs.org This process likely involves the formation of an oxonium ion intermediate, followed by the separation of a s-butyl carbonium ion, which then combines with a bromide ion. acs.org This results in the formation of s-butyl bromide.
The general mechanism for electrophilic bromination involves the polarization of the Br-Br bond, creating a δ+ and δ- dipole. An electron-rich species, such as an alkene or an aromatic ring, attacks the electrophilic bromine (δ+), leading to the formation of a bromonium ion intermediate or a carbocation, which is then attacked by a nucleophile (like Br⁻). youtube.com While this compound is not elemental bromine, it can act as a source of electrophilic bromine, particularly in the presence of a Lewis acid catalyst, or its decomposition can yield species that participate in bromination.
Comparative Reactivity Studies: this compound vs. Acetyl Chloride
The reactivity of acyl halides is significantly influenced by the nature of the halogen atom. Comparative studies between this compound and acetyl chloride consistently show that this compound is the more reactive compound. quora.comquora.com This difference in reactivity can be attributed to several key factors:
Carbon-Halogen Bond Strength : The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. quora.com The approximate bond energy for a C-Cl bond is 327 kJ/mol, whereas for a C-Br bond it is about 285 kJ/mol. quora.com The weaker C-Br bond is more easily broken during the substitution reaction, contributing to the higher reactivity of this compound.
Electronegativity and Polarity : While chlorine is more electronegative than bromine, which makes the carbonyl carbon in acetyl chloride slightly more electron-deficient (more δ+) and theoretically more susceptible to nucleophilic attack, this effect is overshadowed by the factors of leaving group ability and bond strength. quora.comquora.com The enhanced reactivity due to the superior leaving group ability of bromide far outweighs the slight increase in carbonyl carbon polarity in acetyl chloride.
The table below summarizes the key properties influencing the comparative reactivity of this compound and acetyl chloride.
| Property | Acetyl Chloride (CH₃COCl) | This compound (CH₃COBr) | Reason for Reactivity Difference |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Br⁻ is a weaker base and thus a better leaving group. quora.comquora.com |
| C-X Bond Strength | ~327 kJ/mol | ~285 kJ/mol | The weaker C-Br bond is broken more easily. quora.com |
| Halogen Electronegativity | 3.16 | 2.96 | Higher electronegativity of Cl makes the carbonyl carbon slightly more δ+, but this effect is less significant. |
| Overall Reactivity | Less Reactive | More Reactive | The superior leaving group ability of bromide is the dominant factor. quora.comquora.com |
In practical applications, such as acylation reactions, this difference in reactivity means that this compound will typically react faster than acetyl chloride under identical conditions. rsc.org
Applications of Acetyl Bromide in Advanced Organic Synthesis
Derivatization for Synthetic Transformations
Synthesis of Diaryl and Triaryl Compounds
Acetyl bromide plays a significant role in advanced organic synthesis, particularly in the construction of complex aromatic systems, including diaryl and triaryl compounds. Its utility is prominently demonstrated in Lewis acid-catalyzed reactions that facilitate the formation of carbon-carbon bonds between aromatic moieties.
Research Findings
A key application of this compound in the synthesis of diaryl and triaryl compounds involves its use in Friedel–Crafts alkylation reactions. Specifically, this compound, in conjunction with silica (B1680970) gel-supported zinc bromide (ZnBr₂/SiO₂), has been employed as an effective promoter system for the alkylation of arenes with aromatic aldehydes. This methodology allows for the efficient synthesis of polycyclic aromatic hydrocarbons, such as triarylmethanes and 9,10-diarylanthracenes beilstein-journals.org.
In this catalytic system, this compound likely acts as a co-catalyst or activating agent for the aromatic aldehydes, facilitating electrophilic aromatic substitution onto electron-rich arenes. This process enables the sequential formation of C-C bonds, leading to the construction of diaryl and triaryl frameworks.
For instance, the reaction of an arene, such as veratrole, with benzaldehyde (B42025) in the presence of this compound and ZnBr₂/SiO₂ can yield triarylmethane derivatives beilstein-journals.org. These triarylmethane intermediates can then be further elaborated. A notable example involves the reaction of a triarylmethane intermediate, formed from veratrole and benzaldehyde, with 4-chlorobenzaldehyde (B46862) under similar conditions to produce a 9,10-diarylanthracene derivative beilstein-journals.org.
Direct synthesis of 9,10-diarylanthracenes has also been achieved by reacting an arene with benzaldehyde using the this compound/ZnBr₂/SiO₂ system, particularly when benzaldehyde is used in excess, leading to the desired diarylanthracene product in good yield beilstein-journals.org. This highlights the versatility of this compound in constructing complex polycyclic aromatic structures.
Data Table: this compound in Diaryl and Triaryl Compound Synthesis
| Reaction Type | Reactant 1 (Arene) | Reactant 2 (Aldehyde) | This compound Role | Catalyst System | Product Type | Example Product Name/Structure | Yield |
| Friedel–Crafts Alkylation | Veratrole | Benzaldehyde | Promoter/Co-catalyst | ZnBr₂/SiO₂ | Triarylmethane | 41 | N/A |
| Friedel–Crafts Alkylation | Triarylmethane 41 | 4-Chlorobenzaldehyde | Promoter/Co-catalyst | ZnBr₂/SiO₂ | 9,10-Diarylanthracene | 43 | N/A |
| Friedel–Crafts Alkylation | Arene | Benzaldehyde | Promoter/Co-catalyst | ZnBr₂/SiO₂ | 9,10-Diarylanthracene | 40 | Good |
Advanced Analytical and Spectroscopic Characterization Techniques Involving Acetyl Bromide
Spectrophotometric Methods for Lignin (B12514952) Quantification (Acetyl Bromide Soluble Lignin - ABSL)
The this compound soluble lignin (ABSL) method is a widely utilized spectrophotometric technique for the quantification of lignin in various plant materials. The procedure is founded on the principle that this compound can completely dissolve lignin under acidic conditions. This dissolution involves the formation of acetyl derivatives on free hydroxyl groups and the substitution of α-carbon hydroxyl groups on the lignin backbone with bromide, rendering the polymer soluble. The concentration of the solubilized lignin is then determined by measuring its absorbance at 280 nm. researchgate.netsapub.org
The this compound method was initially developed to provide a rapid and sensitive means of quantifying lignin in small wood samples. researchgate.net Over time, it has been adapted and modified for use with herbaceous plants. researchgate.net A significant modification to the original procedure was the introduction of perchloric acid as a catalyst to aid in the complete solubilization of plant cell walls. researchgate.net
The optimization of the ABSL method has involved the systematic evaluation of several experimental parameters to enhance its accuracy and reliability. Key parameters that have been investigated include:
This compound Concentration: Studies have shown that the concentration of this compound has a minimal impact on the results, provided it is maintained within a range of 15% to 30% (v/v) in glacial acetic acid. researchgate.net
Heating Temperature and Time: The reaction temperature and duration are critical parameters that must be carefully controlled. While higher temperatures can accelerate the dissolution of lignin, they can also lead to the degradation of other cell wall components, which can interfere with the measurement. researchgate.netnih.gov A common protocol involves heating the sample with 25% this compound in glacial acetic acid at 70°C for 30 minutes. researchgate.net
Use of Hydroxylamine (B1172632): The addition of hydroxylamine to the reaction mixture has been found to yield more consistent results by removing the polybromide anion that can form during the reaction and interfere with spectrophotometric readings. researchgate.net
A summary of a typical optimized procedure for the determination of this compound soluble lignin is presented below:
| Step | Description |
| 1. Sample Preparation | Weigh approximately 5 mg of destarched alcohol insoluble residue (AIR) into a glass screw-cap vial. |
| 2. Digestion | Add 1 ml of 25% (v/v) this compound in glacial acetic acid and incubate at 70°C for 1 hour with gentle swirling every 10 minutes. |
| 3. Cooling | Immediately place the samples on ice to cool. |
| 4. Neutralization & Dilution | In a chemical hood, add 5 ml of glacial acetic acid, followed by 400 µl of 1.5 N NaOH and 300 µl of 0.5 M freshly prepared hydroxylamine hydrochloride. |
| 5. Measurement | Measure the absorbance of the solution at 280 nm against a blank using a spectrophotometer. |
This table is a generalized representation of the ABSL procedure.
The this compound method has been extensively compared with other traditional lignin quantification methods, such as the Klason and thioglycolic acid (TGA) methods. These comparisons have revealed significant differences in the lignin content determined by each technique, highlighting the advantages and limitations of each approach.
Klason Lignin: The Klason method is a gravimetric technique that involves the acid hydrolysis of polysaccharides, leaving an insoluble lignin residue that is then quantified. In tissues with high lignin content, such as sugarcane bagasse, the Klason method yields results that are quite similar to the this compound method. researchgate.netrsc.org However, in less lignified tissues, the Klason method has been shown to have a lower recovery of lignin compared to the this compound method. researchgate.netrsc.org
Thioglycolic Acid (TGA) Method: The TGA method is based on the reaction of thioglycolic acid with the benzyl (B1604629) alcohol groups in lignin, which results in the solubilization of the polymer. Consistently, studies have shown that the TGA method determines a significantly lower lignin content compared to both the this compound and Klason methods, with recoveries being up to 95% lower in some cases. researchgate.netrsc.orgresearchgate.net This underestimation is attributed to losses of lignin in the residues disposed of during the procedure and the specificity of the reaction, which may not capture all lignin components. researchgate.netrsc.orgresearchgate.net
A comparative study on different plant tissues illustrates the varied lignin recovery by these three methods:
| Tissue | This compound Lignin (mg g⁻¹ cell wall) | Klason Lignin (mg g⁻¹ cell wall) | Thioglycolic Acid Lignin (mg g⁻¹ cell wall) |
| Sugarcane Bagasse | 266 | 242 | 28 |
| Soybean Root | 64 | 66 | 21 |
| Soybean Seed Coat | 45 | 22 | 2.5 |
Data sourced from Moreira-Vilar et al. (2014) researchgate.netrsc.org
A significant challenge in the this compound method for lignin quantification is the potential for interference from other components of the plant cell wall, particularly polysaccharides. The acidic conditions and elevated temperatures used in the assay can lead to the degradation of these polysaccharides, which can affect the accuracy of the lignin measurement.
The most prominent interference arises from the degradation of xylans, a major group of polysaccharides in lignified plants. researchgate.netnih.gov This degradation produces furfural (B47365) and hydroxymethylfurfural, which absorb light in the 270-280 nm region, the same region used to quantify lignin. researchgate.netresearchgate.netosti.gov This can lead to an overestimation of the lignin content. researchgate.net
The extent of xylan (B1165943) degradation is influenced by several factors:
Temperature: Higher reaction temperatures accelerate the degradation of xylans. researchgate.netnih.gov
Perchloric Acid: The addition of perchloric acid as a catalyst exacerbates the degradation of xylans. researchgate.netnih.gov
Research has shown that the interference from furfural production is inversely proportional to the lignin content of the material being analyzed. researchgate.netosti.gov In tissues with very low lignin content, the contribution of furfurals to the absorbance at 280 nm can be significant, whereas in highly lignified tissues, this interference is less pronounced. researchgate.netosti.gov
To mitigate the impact of polysaccharide degradation, it is recommended to lower the reaction temperature to 50°C and increase the reaction time from 2 to 4 hours. This allows for the complete solubilization of lignin while minimizing the degradation of xylans. nih.gov
The production of furfurals from different tissues after the this compound assay is detailed in the table below:
| Tissue | Furfural and Hydroxymethylfurfural Content (mg g⁻¹ cell wall) |
| Sugarcane Bagasse | 10.5 |
| Soybean Root | 1.8 |
| Soybean Seed Coat | 2.5 |
Data sourced from Moreira-Vilar et al. (2014) rsc.org
The this compound method for lignin quantification is a valuable tool in plant cell wall analysis and biomass research. Lignin is a key component of the plant cell wall that provides structural support and defense but also presents a major barrier to the conversion of biomass into biofuels. sapub.orgresearchgate.net Therefore, accurate and efficient measurement of lignin content is crucial for optimizing biofuel production processes. researchgate.net
The ABSL method is favored in these fields for its high recovery, consistency, and insensitivity to different tissue types. sapub.org It is routinely used to:
Characterize lignocellulosic material for bioenergy applications. researchgate.net
Assess the effects of chemical, physical, and biological treatments on wood and pulp. researchgate.net
Evaluate the impact of genetic modifications on lignin content in plants. ncsu.edu
Study the relationship between lignin content and the digestibility of forage for livestock. nih.gov
By providing a reliable measure of total lignin content, the this compound method aids researchers in understanding the complex structure of the plant cell wall and developing strategies to overcome the challenges posed by lignin in various industrial applications.
Derivatization for Chromatographic Analysis
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a particular analytical technique. In the context of chromatographic analysis, derivatization is often employed to increase the volatility and thermal stability of compounds, making them amenable to analysis by gas chromatography (GC). This compound, as an acylating agent, can be used in such derivatization procedures.
While this compound is primarily known for its use in the spectrophotometric determination of lignin, it also finds application as a derivatizing agent in conjunction with gas chromatography-mass spectrometry (GC-MS). One notable application is in the "Derivatization Followed by Reductive Cleavage" (DFRC) method, which is used to determine the composition of lignin.
In the DFRC method, cell wall samples are first treated with a solution of this compound in acetic acid. rsc.org This initial step, termed acetobromination, serves to dissolve the lignin from the cell wall matrix. rsc.org The dissolved lignin, now in a derivatized form, is then subjected to reductive cleavage using zinc dust. rsc.org The resulting lignin-derived monomers are subsequently acetylated and analyzed by GC-MS. rsc.org
This application demonstrates the utility of this compound in preparing complex biopolymers like lignin for detailed structural analysis by GC-MS. The initial derivatization with this compound is a critical step that facilitates the release and subsequent analysis of the lignin monomers, providing valuable information about the lignin composition of the biomass.
Size Exclusion Chromatography (SEC) for Molar Mass Determination
Size Exclusion Chromatography (SEC), also known as gel-permeation or gel filtration chromatography, is a powerful analytical technique used to separate molecules based on their size, or more accurately, their hydrodynamic volume in solution. harvard.edunih.gov The method is widely employed for determining the molecular weight distribution of polymers. nih.gov In the context of this compound, SEC is particularly valuable for analyzing the molar mass of complex biopolymers, such as lignin, after they have been derivatized.
The fundamental principle of SEC involves passing a solution of the analyte through a column packed with porous beads. harvard.edu Larger molecules, which cannot enter the pores, travel a shorter path and elute from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. harvard.edu By calibrating the column with standards of known molecular weight, the molar mass of the sample components can be determined. nih.gov
However, conventional SEC faces challenges when analyzing complex structures like lignin, primarily due to the lack of suitable calibration standards that mimic lignin's intricate, branched structure. researchgate.net To overcome this, derivatization is often employed. Acetylation of lignin, for instance, improves its solubility in common organic solvents used for SEC, such as tetrahydrofuran (B95107) (THF). More advanced SEC setups incorporate multiple detectors, such as multi-angle light scattering (MALS) and viscometers, which allow for the determination of absolute molecular weights without the need for column calibration. nih.govresearchgate.net This is particularly crucial for acetylated technical lignins, where MALS detection can provide robust molar mass data by directly measuring the light scattered by the molecules. researchgate.net
Interactive Data Table: Principles of SEC Elution Use the filter to see how molecule size affects elution order.
| Molecule Size | Pore Interaction | Elution Order | Elution Time |
|---|---|---|---|
| Large | Excluded | First | Short |
| Medium | Partial Entry | Intermediate | Intermediate |
Nuclear Magnetic Resonance (NMR) Studies of this compound Derivatized Species
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules. aocs.org It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). aocs.orgresearchgate.net For complex natural polymers, derivatization using reagents like this compound (or more commonly for NMR sample preparation, acetic anhydride) can significantly enhance spectral quality. actachemscand.orgscispace.com Acetylation of hydroxyl groups converts them to acetyl esters, which improves solubility in deuterated solvents like chloroform-d (B32938) (CDCl₃) and often leads to better-resolved signals in the NMR spectrum. researchgate.netactachemscand.org
Structural Elucidation of Derivatized Lignins
Lignin is a complex, aromatic biopolymer whose structure varies depending on its botanical source. mdpi.com NMR spectroscopy of acetylated lignin derivatives is a cornerstone of lignin characterization. actachemscand.org High-frequency instruments (270 MHz and above) provide the necessary resolution to distinguish between the various protons in the intricate lignin structure. actachemscand.orgscispace.com
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are also employed to correlate protons with their directly attached carbon atoms, providing unambiguous assignments of lignin substructures. mdpi.comuu.nl
Interactive Data Table: ¹H NMR Signal Assignments for Acetylated Birch Lignin This table shows typical chemical shift ranges for protons in acetylated lignin. Data sourced from studies on milled wood lignin. actachemscand.org
| Chemical Shift (δ, ppm) | Assignment | Structural Information |
|---|---|---|
| ~6.9 | Aromatic protons | Protons on the phenylpropane units |
| 4.80 | Hα in β-β' linkages | Indicates pinoresinol-type structures |
| 3.85 | OCH₃ protons | Methoxyl groups attached to the aromatic ring |
| 2.29 | Aromatic acetate (B1210297) protons | Acetyl groups on phenolic hydroxyls |
Investigation of Reaction Intermediates
NMR spectroscopy is a powerful technique not only for characterizing stable products but also for observing and identifying transient reaction intermediates. nih.gov This provides critical insight into reaction mechanisms.
In reactions involving this compound, NMR can be used to follow the formation and consumption of key intermediates. For example, in the bromination of certain heterocyclic compounds using a combination of this compound and dimethyl sulfoxide (B87167) (DMSO), a reactive brominating species is generated. acs.org Mechanistic studies propose that this compound first activates DMSO to form an intermediate, which then leads to the key electrophilic species, bromodimethylsulfonium. acs.org The presence and transformation of these intermediates can be monitored by acquiring NMR spectra at various time points during the reaction. In some cases, ¹H NMR can be used to determine the yield of a product in situ by comparing its signal integration to that of an internal standard. acs.org The study of these transient species is fundamental to understanding how this compound participates in and facilitates chemical transformations.
Theoretical and Computational Studies of Acetyl Bromide
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods, including ab initio molecular orbital theory and higher-level computational techniques, are instrumental in characterizing the electronic structure of acetyl bromide. These studies focus on understanding the distribution of electrons, the nature of chemical bonds, and the energies of various electronic states. For instance, Equation-of-Motion Coupled Cluster with Single and Double substitutions (EOM-CCSD) and Time-Dependent Density Functional Theory (TDDFT) have been utilized for related acetyl halides to assign UV/Vis absorption spectra and characterize valence excited states nih.gov. Such calculations provide theoretical assignments for observed spectral features and help in unraveling the electronic transitions that occur upon light absorption. Ab initio molecular orbital theory has also been applied to investigate the ground-state dissociation pathways of this compound researchgate.net.
Photodissociation Dynamics Research
The photodissociation of this compound, particularly following excitation at specific wavelengths like 234 nm, has been investigated using advanced experimental techniques coupled with theoretical analysis. These studies aim to map out the fragmentation pathways and the energy partitioning among the resulting fragments.
Ultrafast Time-Resolved Spectroscopic Probes
Ultrafast time-resolved spectroscopic probes are crucial for observing the rapid molecular events that occur during photodissociation, often on femtosecond to picosecond timescales. Techniques such as two-dimensional photofragment ion imaging, coupled with resonance-enhanced multiphoton ionization (REMPI), allow for the measurement of speed and angular distributions of nascent photofragments. While direct ultrafast studies specifically on this compound are less detailed in the provided literature compared to acetyl iodide, the methodologies employed for similar molecules reveal the capabilities of these techniques in tracking excited-state wavepacket evolution during dissociation nih.govresearchgate.netosti.govacs.org. These studies provide insights into the initial bond cleavage events.
Non-Adiabatic Transition Studies
During photodissociation, molecules can transition between different electronic states, a process known as non-adiabatic transition. Computational methods are employed to study these transitions, which can significantly influence the dissociation pathways and product distributions. For this compound, studies at 234 nm have quantified the probability of non-adiabatic transitions between potential energy surfaces researchgate.netaip.org. The probability of non-adiabatic transition between two A' states was determined to be 0.36 aip.org. These transitions are often influenced by factors like spin-orbit coupling, which is particularly significant in heavier halogens and can lead to complex excited-state dynamics nih.govosti.govacs.orgacs.org. Understanding these transitions is key to accurately modeling the dissociation process.
Thermochemical Analysis of this compound Reactions
Thermochemical analysis, often performed computationally, aims to determine the energy changes associated with chemical reactions and molecular transformations, including bond dissociation. For this compound, studies have investigated the C-Br bond fission pathway researchgate.net. While detailed thermochemical tables for this compound's specific reactions are not extensively detailed in the provided search results, general computational approaches for thermochemistry of halocarbons are well-established osti.gov. These methods often involve calculating enthalpies of formation using techniques like isodesmic reactions and analyzing energy partitioning in dissociation processes researchgate.netosti.govresearchgate.net.
Molecular Orbital Theory and Dissociation Pathways
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding by describing electrons as delocalized over the entire molecule in molecular orbitals libretexts.orgicourse.club. This theory is fundamental to understanding how chemical bonds form and break. In the context of this compound's dissociation, MO theory helps explain which orbitals are involved in bond cleavage. For example, the antibonding orbitals, such as the σ* orbital associated with the C-Br bond, play a critical role in the homolytic cleavage of this bond upon photoexcitation researchgate.netmpg.de. Computational studies utilizing MO theory can predict the stability of different dissociation products and the energetic barriers for various fragmentation routes, thereby elucidating the preferred dissociation pathways researchgate.netmasterorganicchemistry.com.
Data Table: Photodissociation of this compound at 234 nm
The following table summarizes key experimental findings from photodissociation studies of this compound at 234 nm, obtained using photofragment ion imaging and REMPI techniques researchgate.netaip.org:
| Fragment | Recoil Anisotropy (β) | Relative Quantum Yield (Φ) |
| Br(²P₃/₂) | 1.47 ± 0.05 | - |
| Br(²P₁/₂) | 1.44 ± 0.05 | 0.37 ± 0.05 |
| Non-adiabatic Transition Probability | 0.36 | - |
Note: The relative quantum yield for Br(²P₃/₂) was not explicitly provided in the cited results, but the yield for the spin-orbit excited state Br(²P₁/₂) was reported.
Environmental Fate and Transformation of Acetyl Bromide
Atmospheric Degradation Pathways
Once released into the atmosphere, acetyl bromide is subject to degradation through chemical reactions and photolysis. Due to its vapor pressure of 122 mm Hg at 25 °C, it is expected to exist solely as a vapor in the ambient atmosphere. nih.gov
The primary mechanism for the atmospheric degradation of vapor-phase this compound is its reaction with hydroxyl (•OH) radicals. nih.gov These highly reactive radicals are produced in the atmosphere through photochemical processes and are known as the "detergent" of the atmosphere, initiating the oxidation of most organic compounds. unito.itharvard.edu
The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been estimated, which allows for the calculation of its atmospheric half-life. This half-life represents the time it takes for half of the initial amount of the compound to degrade.
| Parameter | Estimated Value |
|---|---|
| Rate Constant (at 25 °C) | 9.1 x 10-15 cm3/molecule-sec |
| Assumed •OH Radical Concentration | 5 x 105 radicals/cm3 |
| Estimated Atmospheric Half-life | 5 years |
Data sourced from PubChem. nih.gov
This long estimated half-life suggests that, while reaction with hydroxyl radicals is a key degradation pathway, it is a relatively slow process.
Photolysis, or chemical decomposition by light, is another potential atmospheric degradation pathway for this compound. quora.comtestbook.com For this to occur, a chemical must be able to absorb light in the solar spectrum that reaches the troposphere, typically at wavelengths greater than 290 nm.
This compound contains chromophores—parts of a molecule responsible for its color by absorbing light at specific wavelengths—that absorb light in this region. nih.gov Therefore, it may be susceptible to direct photolysis by sunlight, where the absorption of solar energy can lead to the breaking of its chemical bonds. nih.gov This process would result in the formation of radical species, contributing to further atmospheric chemical reactions.
Hydrolysis and Reactivity in Aqueous Environments
The most significant and rapid transformation pathway for this compound in the environment is its reaction with water. This compound reacts violently and rapidly with water in a process called hydrolysis. wikipedia.orgnoaa.gov Due to this high reactivity, it is not expected to persist in aquatic environments or moist soil. nih.gov
The hydrolysis reaction breaks down this compound into two primary products: acetic acid and hydrobromic acid. wikipedia.orgtradeindia.com
Hydrolysis Reaction: CH₃COBr + H₂O → CH₃COOH + HBr
This reaction is typically exothermic and leads to the formation of corrosive acidic solutions. noaa.gov The rapid nature of this reaction means that other common environmental fate processes in water, such as adsorption to sediment, volatilization, or bioconcentration, are not significant. nih.gov
Environmental Release and Exposure Pathways in Industrial Contexts
Environmental release of this compound is primarily associated with its production and industrial use. It serves as a chemical intermediate and acetylating agent in various organic syntheses. nj.gov Key industrial sectors that utilize this compound include:
Pharmaceutical Manufacturing: Used in the synthesis of active pharmaceutical ingredients.
Agrochemical Production: Employed in the manufacturing of pesticides and other crop protection chemicals.
Dye and Pigment Manufacturing: Used as a raw material in the synthesis of dyes. nj.gov
Release into the environment can occur through various waste streams from these manufacturing facilities. nih.gov Accidental spills or leaks during handling, storage, and transport also represent a potential pathway for environmental release. cymitquimica.com Given its high reactivity with moisture, an atmospheric release will quickly lead to the formation of hydrogen bromide fumes upon contact with humidity in the air. noaa.gov Occupational exposure at workplaces where this compound is produced or used may occur through inhalation or dermal contact. nih.gov
Byproduct Formation and Environmental Implications of Degradation
The degradation of this compound leads to the formation of several byproducts, each with its own environmental implications.
| Degradation Pathway | Primary Byproducts | Environmental Implications |
|---|---|---|
| Hydrolysis (in water/moist air) | Acetic Acid, Hydrobromic Acid | Formation of acidic conditions in water and soil, potentially harming aquatic life and soil microorganisms. noaa.govtradeindia.com |
| Thermal Decomposition (e.g., in a fire) | Carbon Oxides (CO, CO₂), Hydrogen Bromide, Carbonyl Bromide, Bromine | Release of highly toxic, corrosive, and irritating fumes into the atmosphere. nih.govnj.gov |
| Atmospheric Degradation | Acetyl Radicals, Bromine Atoms, and subsequent oxidation products | Contribution to atmospheric photochemical reactions. Bromine atoms can participate in catalytic cycles that may affect atmospheric composition. researchgate.net |
The most immediate environmental concern following a release of this compound is the formation of hydrobromic acid from hydrolysis. This can lead to the acidification of the affected environment. The byproducts of thermal decomposition, such as carbonyl bromide and bromine gas, are highly toxic and pose a significant risk to ecosystems and human health. nih.gov The release of bromine-containing compounds into the atmosphere is also of concern, as they can have complex effects on atmospheric chemistry. researchgate.net
Q & A
Q. What are the standard laboratory methods for synthesizing acetyl bromide, and how do reaction conditions influence yield?
this compound is typically synthesized via two primary methods:
- Bromination of acetic anhydride : Bromine is added to acetic anhydride at 80°C, followed by refluxing at 95–125°C for ~2.5 hours. Fractional distillation refines the product .
- Reaction of acetic acid with phosphorus tribromide : . This method avoids water contamination, critical for preventing hydrolysis . Key considerations : Moisture control is essential, as this compound reacts violently with water. Yield optimization requires precise temperature control and inert atmospheres.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and vapor respirators are mandatory due to its corrosive nature .
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (TLV: 0.1 ppm) .
- Spill management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water, which generates corrosive HBr gas .
- Storage : Keep in airtight, corrosion-resistant containers (e.g., glass) away from metals and moisture .
Q. How do physical properties like boiling point and vapor pressure impact experimental design?
this compound’s low boiling point (75–77°C) and high density (1.66 g/cm³) necessitate:
- Condensers for reflux setups to prevent volatilization.
- Careful layering in biphasic reactions (e.g., acylations in organic-aqueous systems) . Thermodynamic data :
| Property | Value | Source |
|---|---|---|
| 34.1 kJ/mol | ||
| Melting point | -96°C |
Advanced Research Questions
Q. How does this compound’s reactivity compare to other acetylating agents (e.g., acetyl chloride) in protecting hydroxyl groups?
this compound’s higher electrophilicity (due to Br⁻’s weaker basicity vs. Cl⁻) accelerates acetylation. However, competing hydrolysis requires anhydrous conditions. Kinetic studies show:
Q. What methodological advancements does the this compound method offer for lignin quantification compared to Klason or thioglycolic acid approaches?
The this compound method (ABM) provides:
- Faster processing : Complete lignin solubilization in 30 minutes vs. 4–6 hours for Klason .
- Higher recovery : 95–98% accuracy across herbaceous tissues, avoiding underestimation of acid-soluble lignin . Protocol :
- Digest cell walls (72% HSO, 47°C, 7 min).
- Autoclave (121°C, 1 atm, 30 min) to hydrolyze polysaccharides.
- Quantify soluble lignin via UV (280 nm) using: , correcting for furfural interference .
Q. How do temperature-dependent kinetic parameters influence the design of radical chain reactions involving this compound?
Negative temperature dependence in radical reactions (e.g., CHCO + Br) is critical for low-temperature syntheses:
- (228–298 K) .
- Implications : Lower temperatures favor Br abstraction, enabling selective bromination in multi-functional substrates.
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding this compound’s role in glycosyl bromide synthesis?
Discrepancies arise from substrate-specific reactivity:
- Peracetates : this compound cleaves acetyl groups, yielding free glycosyl bromides.
- Free sugars : Direct bromination requires catalytic ZnBr/SiO to stabilize intermediates . Resolution : Pre-acetylation of sugars ensures consistent product formation, validated by -NMR monitoring .
Methodological Best Practices
Q. What analytical techniques are optimal for characterizing this compound-mediated reaction products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
